An In-depth Technical Guide to 1-(Tert-butoxy)-3-chloro-2-methylpropane
An In-depth Technical Guide to 1-(Tert-butoxy)-3-chloro-2-methylpropane
A Note on Data Availability: Publicly accessible scientific literature and chemical databases contain limited specific experimental data for 1-(tert-butoxy)-3-chloro-2-methylpropane. This guide has been constructed by a Senior Application Scientist to provide a comprehensive overview based on its chemical structure, established principles of organic chemistry, and data from structurally analogous compounds. All predictions and proposed methodologies are grounded in expert analysis to ensure scientific integrity and provide valuable insights for research and development professionals.
Introduction and Molecular Identity
1-(Tert-butoxy)-3-chloro-2-methylpropane (CAS No. 1340221-01-3) is a halogenated ether. Its structure incorporates a sterically hindered tert-butoxy group and a primary alkyl chloride. This combination of a bulky, electron-donating ether and a reactive chloride functional group suggests its potential as a versatile intermediate in organic synthesis, particularly for introducing the 2-methyl-3-(tert-butoxy)propyl moiety into target molecules.
The core structure consists of a propane backbone, substituted at C1 with a tert-butoxy group (-O-C(CH₃)₃), at C2 with a methyl group (-CH₃), and at C3 with a chlorine atom (-Cl).
Structural Representation
Below is the 2D chemical structure and a logical diagram illustrating its key functional components.
Caption: 2D Structure of 1-(tert-butoxy)-3-chloro-2-methylpropane
Caption: Functional components of the target molecule.
Physicochemical Properties
| Property | Value / Information | Source / Basis |
| CAS Number | 1340221-01-3 | [1] |
| Molecular Formula | C₈H₁₇ClO | [1] |
| Molecular Weight | 164.67 g/mol | [1] |
| SMILES | CC(CCl)COC(C)(C)C | [1] |
| Appearance | Predicted: Colorless liquid | Based on similar alkyl halides and ethers |
| Boiling Point | Predicted: ~170-190 °C | Estimation based on molecular weight and structural analogues. Higher than tert-butyl chloride (51°C) due to increased chain length and molecular weight. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ether, THF, dichloromethane). Insoluble in water. | General solubility of ethers and alkyl halides. |
Spectroscopic Analysis (Predicted)
No public spectra are available for this compound. However, a detailed analysis of its structure allows for the confident prediction of its key spectroscopic signatures, which is crucial for characterization in a research setting.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show five distinct signals, reflecting the five non-equivalent proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons on) | Rationale |
| ~3.5 - 3.7 | Doublet of doublets (dd) | 2H | -CH₂Cl | Protons on a carbon adjacent to an electronegative chlorine atom are deshielded. They are split by the single proton on C2. |
| ~3.2 - 3.4 | Doublet of doublets (dd) | 2H | -OCH₂- | Protons on a carbon adjacent to an electronegative oxygen atom. They are split by the single proton on C2. |
| ~1.9 - 2.1 | Multiplet | 1H | -CH(CH₃)- | This proton is coupled to the two -CH₂- groups and the -CH₃ group, resulting in a complex splitting pattern. |
| ~1.2 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a characteristic sharp singlet. This is a hallmark signal for a tert-butyl group.[2] |
| ~1.0 | Doublet | 3H | -CH(CH₃)- | The methyl group at C2 is split into a doublet by the single adjacent proton on C2. |
¹³C NMR Spectroscopy
The molecule's asymmetry suggests that all eight carbon atoms are chemically non-equivalent, which should result in eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~75-80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |
| ~70-75 | -OCH₂ - | Carbon adjacent to the ether oxygen. |
| ~45-50 | -CH₂ Cl | Carbon bonded to the electronegative chlorine atom. |
| ~35-40 | -CH (CH₃)- | The methine carbon at the branch point. |
| ~28-30 | -C(CH₃ )₃ | Equivalent methyl carbons of the tert-butyl group. |
| ~15-20 | -CH(CH₃ )- | The methyl group attached to the propane backbone. |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) would likely result in extensive fragmentation due to the molecule's structure. The molecular ion peak ([M]⁺) at m/z 164 would be expected, along with a characteristic M+2 peak at m/z 166 with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Key Predicted Fragmentation Pathways:
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Loss of tert-butyl cation: The most prominent fragmentation would be the cleavage of the ether bond to generate a highly stable tert-butyl cation [C(CH₃)₃]⁺. This would result in a base peak at m/z 57 .
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Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur, leading to various smaller fragments.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion could produce a peak at m/z 128.
-
Loss of Chloromethyl Radical: Cleavage of the C2-C3 bond could lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in a cation at m/z 115.
Caption: Predicted major fragmentation pathways in EI-MS.
Synthesis and Reactivity
Proposed Synthetic Protocol
A plausible and efficient synthesis of 1-(tert-butoxy)-3-chloro-2-methylpropane would involve the Williamson ether synthesis, a classic and reliable method for forming ethers. The causality behind this choice rests on the availability of starting materials and the reaction's tolerance for the alkyl halide functional group under the right conditions.
Reaction: Sodium 2-methyl-3-chloropropan-1-oxide + tert-butyl chloride → 1-(tert-butoxy)-3-chloro-2-methylpropane + Sodium chloride
Step-by-Step Methodology:
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Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-chloro-2-methylpropan-1-ol in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide without competing in substitution reactions. Hydrogen gas will be evolved, which must be safely vented.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the alkoxide.
-
Ether Formation: Add tert-butyl chloride to the reaction mixture. Rationale: While tert-butyl chloride can undergo elimination, the Sₙ1 reaction with the alkoxide nucleophile is expected to proceed. Using it as the electrophile is necessary because using a tert-butoxide and 1,3-dichloro-2-methylpropane would favor elimination.
-
Heat the reaction mixture to a gentle reflux and monitor by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via fractional distillation or column chromatography to yield the pure product.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Reactivity
The reactivity is dominated by the primary alkyl chloride.
-
Nucleophilic Substitution: The primary chloride is susceptible to Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, amines, thiolates). The steric bulk of the nearby tert-butoxy group may slightly hinder the reaction rate compared to a less substituted alkyl chloride, but the primary nature of the carbon-chlorine bond strongly favors the Sₙ2 pathway.
-
Grignard Reagent Formation: The compound can likely form a Grignard reagent by reacting with magnesium metal in anhydrous ether. This would create a powerful nucleophile for forming new carbon-carbon bonds.
-
Stability of the Ether Linkage: The tert-butoxy group is generally stable under neutral and basic conditions. However, it will be cleaved under strong acidic conditions, proceeding through a stable tert-butyl carbocation intermediate. This is a standard protecting group strategy and represents a potential subsequent reaction pathway for molecules derived from this compound.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 1-(tert-butoxy)-3-chloro-2-methylpropane. Therefore, a conservative approach to handling is required, treating it as a hazardous substance based on the properties of its functional groups and structurally related compounds like isobutyl chloride and other chlorinated ethers.[3]
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General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[3] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
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Fire Hazards: While not measured, the compound is expected to be a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3][4]
-
Toxicological Hazards: The toxicological properties have not been thoroughly investigated. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[4][5]
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
References
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]
Sources
- 1. 1340221-01-3|1-(tert-Butoxy)-3-chloro-2-methylpropane|BLD Pharm [bldpharm.com]
- 2. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
